molecular formula C15H18F3NO4 B558732 (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS No. 346694-78-8

(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B558732
M. Wt: 333.3 g/mol
InChI Key: XKMOOODKNPYTEE-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, or (R)-2-TBA-3-TFPP, is an organic compound with a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, as a tool for studying biochemical and physiological effects, and as a substrate for various enzymatic reactions. This compound is of particular interest due to its unique structure, which has enabled it to be used in a variety of research applications.

Scientific Research Applications

  • Enantioselective Synthesis Applications : It's used in the enantioselective synthesis of neuroexcitant analogues, such as ATPA, showing its importance in neurological research (Pajouhesh et al., 2000).

  • Crystal Structure Analysis : Its molecular and crystal structure have been studied, particularly its conformation-stabilizing function of weak intermolecular bonding. This research provides insights into molecular interactions in solid states (Kozioł et al., 2001).

  • Intermediate in Biotin Synthesis : It serves as a key intermediate in the natural product Biotin, which is vital for the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

  • Asymmetric Hydrogenation in Pharmacophore Preparation : It has been synthesized by asymmetric hydrogenation, indicating its role in developing pharmacophores, essential in drug design (Kubryk & Hansen, 2006).

  • Solid-Phase Synthesis of Peptide α-Carboxamides : It is used in the synthesis of handles in solid-phase peptide synthesis, a crucial technique in developing therapeutic peptides and studying protein functions (Gaehde & Matsueda, 2009).

  • Peptide Bond Replacement : Research on its use in peptide inhibitors of aspartic proteinases demonstrates its utility in designing inhibitors that can mimic peptide bonds, relevant in pharmaceutical research (Litera et al., 1998).

  • Synthesis of Non-Natural Amino Acid Derivatives : Its use in the synthesis of conformationally-constrained α-amino acid derivatives illustrates its role in expanding the diversity of biologically relevant molecules (Yang et al., 2015).

  • Synthesis of Polyacetylenes : It has been used in synthesizing novel amino acid-derived acetylene monomers for polymer research, demonstrating its role in material science (Gao, Sanda, & Masuda, 2003).

  • Palladium-Catalyzed Reactions : Research involving its palladium-catalyzed tert-butoxycarbonylation indicates its potential in developing methodologies for synthesizing fluorinated alpha-amino acids (Amii et al., 2000).

  • Synthesis of Thiadiazole Derivatives : Its use in synthesizing thiadiazole derivatives and evaluating their antimicrobial activity highlights its role in developing new antimicrobial agents (Pund et al., 2020).

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMOOODKNPYTEE-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426595
Record name N-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

CAS RN

346694-78-8
Record name N-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DC Lenstra - 2020 - repository.ubn.ru.nl
Danny Lenstra compleet.indd Page 1 Danny Lenstra Page 2 Page 3 Design, Synthesis and Evaluafion of Histone Lysine Methyltransferase Inhibitors Daniël Cornelis Lenstra Page 4 …
Number of citations: 2 repository.ubn.ru.nl

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